molecular formula C16H18O4 B13679769 Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate

Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate

Cat. No.: B13679769
M. Wt: 274.31 g/mol
InChI Key: RDWLPUCAOHZUBS-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate is a chiral β-hydroxy ester derivative of interest in advanced synthetic organic chemistry and pharmaceutical research. This compound is of significant value as a potential building block for the synthesis of more complex, biologically active molecules . β-hydroxy esters are recognized as key intermediates in the synthesis of a variety of important chemicals, including β-lactams, pheromones, and carotenoids . Furthermore, this class of compounds serves as a precursor in the synthesis of norepinephrine or serotonin reuptake inhibitors, which are an important class of drugs . The naphthyl moiety, combined with the methoxy and ethyl ester functional groups, may contribute to unique electronic and steric properties, making this compound a subject for studies in asymmetric synthesis, such as kinetic resolutions or catalytic asymmetric reactions aimed at producing enantiomerically pure pharmaceuticals . Researchers can utilize this chemical to develop novel synthetic pathways or to explore new chemical entities in drug discovery, building upon the known bioactivity of structurally related phenolic and ester-based compounds .

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoate

InChI

InChI=1S/C16H18O4/c1-3-20-16(18)10-14(17)12-8-9-15(19-2)13-7-5-4-6-11(12)13/h4-9,14,17H,3,10H2,1-2H3

InChI Key

RDWLPUCAOHZUBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C2=CC=CC=C21)OC)O

Origin of Product

United States

Preparation Methods

Starting Materials

Step 1: Acylation and Alkylation

  • The acylation of 2-methoxynaphthalene is catalyzed by Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄).
  • The reaction is typically carried out in solvents that stabilize electrophiles, including dichloromethane (preferred), nitrobenzene, acetonitrile, or aromatic solvents such as toluene.
  • The alkylating agent (e.g., ethyl 2-bromopropionate) is added slowly or simultaneously to the mixture of catalyst, solvent, and 2-methoxynaphthalene under controlled temperature conditions, usually between -70°C and 10°C, to optimize yield and selectivity.
  • The reaction can be performed under inert atmosphere (argon or nitrogen) or in air, at atmospheric or elevated pressure.

Step 2: Isolation of Intermediate

  • The resulting alkylated product, an intermediate hydroxy ester (compound of formula III in patent literature), is isolated by selective extraction, crystallization, or distillation.
  • Purification ensures removal of catalyst residues and unreacted starting materials.

Step 3: Dehydration

  • The hydroxy ester intermediate undergoes dehydration to form an unsaturated ester (compound of formula IV).
  • Dehydration is catalyzed by acids such as sulfuric acid, polyphosphoric acid, arylsulfonic acids, or supported acidic resins (e.g., Dowex strong acid exchange resin).
  • The reaction can be performed in solvents like toluene or acetic acid, or neat acid conditions.
  • Water produced during dehydration may be removed by azeotropic distillation or use of desiccants.

Step 4: Hydrogenation

  • The unsaturated ester is hydrogenated to yield the desired this compound.
  • Catalysts used include palladium, platinum, rhodium, ruthenium, nickel, or cobalt on carbon supports.
  • Hydrogenation is typically carried out in solvents such as acetic acid (preferred), ethanol, or ethyl acetate under atmospheric or elevated hydrogen pressure.

Alternative Route: Direct Hydrogenolysis

  • Direct hydrogenolysis of the hydroxy ester intermediate without prior dehydration is also possible using hydrogen gas and a suitable catalyst.
  • Hydrogen transfer reagents like formic acid can be used in catalytic hydrogenation to achieve the same transformation.

Enzymatic Resolution (Optional)

  • For chiral purity, racemic this compound can be resolved enzymatically.
  • Microorganisms or isolated enzymes with lipase or esterase activity (e.g., from Candida antarctica or Candida rugosa) selectively hydrolyze one enantiomer.
  • Resolution is performed at temperatures between 25°C and 70°C.
  • This step is critical when the compound is an intermediate for chiral drugs like (S)-naproxen.

Summary of Reaction Conditions and Catalysts

Step Reagents/Catalysts Solvents Temperature Range Notes
Acylation/Alkylation Lewis acids (AlCl₃, SnCl₄, BF₃, TiCl₄) Dichloromethane (preferred), toluene, nitrobenzene -70°C to 10°C Slow addition of alkylating agent preferred
Dehydration Sulfuric acid, polyphosphoric acid, acidic resins Acetic acid, toluene Ambient to reflux Water removal by azeotrope or desiccant
Hydrogenation Pd, Pt, Rh, Ru, Ni, Co on carbon Acetic acid (preferred), ethanol, ethyl acetate Atmospheric or elevated H₂ pressure Catalytic hydrogenation to saturate double bond
Enzymatic Resolution Lipases from Candida species, other microorganisms Buffer or organic solvents 25°C to 70°C Selective hydrolysis for chiral purity

Research Findings and Mechanistic Insights

  • The alkylation step proceeds via electrophilic aromatic substitution facilitated by Lewis acid catalysts, forming the hydroxypropanoate ester.
  • Dehydration involves protonation of the hydroxyl group followed by elimination of water to form an α,β-unsaturated ester.
  • Hydrogenation saturates the double bond, restoring the hydroxy group in the propanoate side chain.
  • Enzymatic resolution exploits the stereoselectivity of microbial or enzyme catalysts to separate enantiomers, critical for pharmaceutical applications.
  • Reaction monitoring is commonly done by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-Oxo-3-(4-methoxy-1-naphthyl)propanoate.

    Reduction: 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biochemical pathways. The hydroxy and methoxy groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Methoxy vs. Hydroxy/Nitro: The methoxy group in the target compound donates electron density to the naphthalene ring, stabilizing intermediates in reactions like electrophilic substitution. In contrast, the nitro group () withdraws electrons, increasing compound acidity .

Synthetic Accessibility: Reduction of β-keto esters (e.g., NaBH4 in methanol) is a common strategy for β-hydroxy esters (74% yield for naphthalen-2-yl analog) . Sulfur-containing analogs (e.g., ) require thioether linkages, complicating synthesis .

Physicochemical Properties :

  • Lipophilicity : The naphthyl group (target compound) increases logP compared to phenyl derivatives (e.g., : logP ~1.5 vs. target ~3.1*) .
  • Solubility : Hydroxyl and nitro groups improve aqueous solubility (e.g., and ) but reduce stability under acidic/basic conditions .

Biological Activity

Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate is a complex organic compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol. Its structure includes a propanoate group linked to a hydroxy and a methoxy-substituted naphthalene moiety, which contributes to its unique properties and potential applications in pharmaceuticals and organic synthesis.

The biological activity of this compound is primarily attributed to its interactions within biological systems. Studies have indicated that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. The presence of the methoxy group and the naphthalene ring may enhance these activities through various mechanisms, such as:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Properties : The aromatic structure can contribute to scavenging free radicals, reducing oxidative stress in cells.
  • Modulation of Neurotransmitter Reuptake : Compounds like this compound may influence neurotransmitter systems, potentially impacting mood and pain perception.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound. For instance, its potential as a precursor in synthesizing bioactive molecules has been highlighted. Notably, it has been linked to the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key features:

Compound NameMolecular FormulaUnique Features
Ethyl 3-Hydroxy-3-(2-naphthyl)propanoateC₁₅H₁₆O₃Contains a different naphthalene isomer
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionateC₁₂H₁₆O₄Lacks naphthalene structure; simpler phenolic group
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoateC₁₅H₁₆O₃Similar naphthalene structure but different position of hydroxy

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Antitumor Activity

A notable case study examined the antitumor potential of ethyl esters similar to this compound. In vitro studies demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The study reported an IC50 value indicating effective concentration levels for inducing cell death in specific cancer lines.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related β-hydroxy esters. The findings suggested that these compounds could significantly reduce inflammatory markers in animal models, showcasing their potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. How does the compound modulate enzyme kinetics in metabolic pathways?

  • Methodological Answer : Stop-flow kinetics (Applied Photophysics SX20) reveal non-linear Lineweaver-Burk plots for NADPH-dependent reductase inhibition. The compound’s β-hydroxy group acts as a transition-state mimic, reducing kcat by 40% .

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